molecular formula C20H24ClN3O5 B12733875 3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate CAS No. 86871-77-4

3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate

Cat. No.: B12733875
CAS No.: 86871-77-4
M. Wt: 421.9 g/mol
InChI Key: AYDHBWSDKHWDKL-WLHGVMLRSA-N
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Description

3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate is a chemical compound with a complex structure that includes a pyrazole ring, a pyrrolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrrolidine ring and the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and compounds with similar structural features, such as:

  • 3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole
  • 3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole hydrochloride

Uniqueness

What sets 3-(p-Chlorophenyl)-4-methyl-5-pyrrolidinoethoxy-pyrazole maleate apart is its unique combination of functional groups and its specific chemical and biological properties

Properties

CAS No.

86871-77-4

Molecular Formula

C20H24ClN3O5

Molecular Weight

421.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-4-methyl-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole

InChI

InChI=1S/C16H20ClN3O.C4H4O4/c1-12-15(13-4-6-14(17)7-5-13)18-19-16(12)21-11-10-20-8-2-3-9-20;5-3(6)1-2-4(7)8/h4-7H,2-3,8-11H2,1H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

AYDHBWSDKHWDKL-WLHGVMLRSA-N

Isomeric SMILES

CC1=C(NN=C1OCCN2CCCC2)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(NN=C1OCCN2CCCC2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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